Cas no 113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-)

113216-88-9 structure
상품 이름:Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- 화학적 및 물리적 성질
이름 및 식별자
-
- Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-
- [(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
- (1R)-((1S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- 10,11-dihydroquinine p-chlorobenzoate
- Dihydroquinine 4-chlorobenzoate
- Hydroquinine 4-chlorobenzoate
- O-(4-chlorobenzoyl)-hydroquinine
- O-(4-Chlorobenzoyl)hydroquinine
- SureCN3959572
- Dihydroquinine 4-chlorobenzoate, Hydroquinine 4-chlorobenzoate
- Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (8α,9R)-
- DTXSID60472567
- (R)-((2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- 113216-88-9
- HYDROQUININE4-CHLOROBENZOATE
- (R)-[(2S,4S,5R)-5-ETHYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHYL 4-CHLOROBENZOATE
- Hydroquinine 4-chlorobenzoate,98%
- SCHEMBL3959572
- (R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- (1R)-((2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- O-(4-Chlorobenzoyl)hydroquinine, 98%
- G63203
- TXVNNFDXQZFMBQ-MFQNCIFPSA-N
-
- 인치: InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19-,25-,26+/m0/s1
- InChIKey: TXVNNFDXQZFMBQ-MFQNCIFPSA-N
- 미소: COC1C=CC2C(=C([C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4CC)OC(C3C=CC(Cl)=CC=3)=O)C=CN=2)C=1
계산된 속성
- 정밀분자량: 464.18687
- 동위원소 질량: 464.1866705g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 5
- 중원자 수량: 33
- 회전 가능한 화학 키 수량: 7
- 복잡도: 670
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 51.7Ų
- 소수점 매개변수 계산 참조값(XlogP): 5.9
실험적 성질
- 색과 성상: 핑크
- 밀도: 1.28
- 융해점: 128-130 °C(lit.)
- 비등점: 598°Cat760mmHg
- 플래시 포인트: 315.5°C
- 굴절률: 1.639
- PSA: 51.66
- 용해성: 미확정
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- 보안 정보
- 위험물 운송번호:UN 1544
- WGK 독일:3
- 보안 지침: 22-24/25
- 패키지 그룹:III
- 포장 범주:III
- 위험 등급:6.1(b)
- 위험 등급:6.1(b)
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A987129-100mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 100mg |
$40.0 | 2025-02-24 | |
1PlusChem | 1P003TVK-250mg |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 250mg |
$57.00 | 2023-12-26 | |
1PlusChem | 1P003TVK-1g |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 1g |
$157.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679150-250mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 250mg |
¥662.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1679150-1g |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 1g |
¥1939.00 | 2024-08-09 | |
Ambeed | A987129-1g |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 1g |
$161.0 | 2025-02-24 | |
Ambeed | A987129-250mg |
(R)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113216-88-9 | 97% | 250mg |
$63.0 | 2025-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228848-1 g |
O-(4-Chlorobenzoyl)hydroquinine, |
113216-88-9 | 1g |
¥579.00 | 2023-07-10 | ||
1PlusChem | 1P003TVK-100mg |
O-(4-Chlorobenzoyl)hydroquinine |
113216-88-9 | 97% | 100mg |
$36.00 | 2023-12-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228848-1g |
O-(4-Chlorobenzoyl)hydroquinine, |
113216-88-9 | 1g |
¥579.00 | 2023-09-05 |
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)- 관련 문헌
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
4. Back matter
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
113216-88-9 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-) 관련 제품
- 2877710-84-2(N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidine-4-carboxamide)
- 1226455-46-4(2-{2-(pyrimidin-2-yl)amino-1,3-thiazol-4-yl}-1-(pyrrolidin-1-yl)ethan-1-one)
- 2229082-76-0(4,4-difluoro-3-(pyridin-2-yl)butanoic acid)
- 2229208-58-4(2-1-(4-fluoro-3-nitrophenyl)cyclopropylacetic acid)
- 865159-78-0(4-benzoyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 56159-93-4(1-(6-Methoxybenzo[d]thiazol-2-yl)thiourea)
- 1802154-59-1(Methyl 4-bromo-1-fluoro-2-naphthoate)
- 22438-61-5(Nonadecanoic acid, 19-hydroxy-)
- 1160573-43-2(3-Bromo-6-iodo-o-xylene)
- 724740-10-7(2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide)
추천 공급업체
Amadis Chemical Company Limited
(CAS:113216-88-9)Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (8a,9R)-

순결:99%
재다:1g
가격 ($):156.0